4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine
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Overview
Description
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is an organic compound that features a pyridine ring substituted with a chloro group at the 4-position and a benzyl ether group at the 2-position The benzyl group itself is substituted with a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine typically involves the following steps:
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Formation of the Benzyl Ether: : The initial step involves the reaction of 4-chloropyridine with 3-(trifluoromethyl)benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
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Purification: : The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine can undergo various types of chemical reactions, including:
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Nucleophilic Substitution: : The chloro group at the 4-position of the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
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Oxidation and Reduction: : The compound can be subjected to oxidation or reduction reactions to modify the functional groups present on the benzyl ether moiety.
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Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative in the presence of a palladium catalyst .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Coupling Reactions: Formation of biaryl compounds with diverse substituents.
Scientific Research Applications
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-((3-(trifluoromethyl)phenyl)oxy)pyridine: Similar structure but with a phenyl group instead of a benzyl group.
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is unique due to the combination of its pyridine ring, chloro group, and trifluoromethyl-substituted benzyl ether moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .
Properties
CAS No. |
1346707-19-4 |
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Molecular Formula |
C13H9ClF3NO |
Molecular Weight |
287.66 g/mol |
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c14-11-4-5-18-12(7-11)19-8-9-2-1-3-10(6-9)13(15,16)17/h1-7H,8H2 |
InChI Key |
VIXVSBMZDFVXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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